molecular formula C16H15NO5 B2742783 4-hydroxy-1-(2-hydroxyethyl)-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one CAS No. 879623-12-8

4-hydroxy-1-(2-hydroxyethyl)-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one

Cat. No.: B2742783
CAS No.: 879623-12-8
M. Wt: 301.298
InChI Key: WQDLQCQDVJVUJL-UHFFFAOYSA-N
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Description

4-Hydroxy-1-(2-hydroxyethyl)-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one (CAS: 879623-12-8) is a heterocyclic compound with the molecular formula C₁₆H₁₅NO₅ and a molecular weight of 301.294 g/mol . Its structure comprises a pyridin-2(1H)-one core substituted with a 2-hydroxyethyl group, a methyl group at position 6, and a 3-oxo-1,3-dihydroisobenzofuran-1-yl moiety at position 3.

Properties

IUPAC Name

4-hydroxy-1-(2-hydroxyethyl)-6-methyl-3-(3-oxo-1H-2-benzofuran-1-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-9-8-12(19)13(15(20)17(9)6-7-18)14-10-4-2-3-5-11(10)16(21)22-14/h2-5,8,14,18-19H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDLQCQDVJVUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCO)C2C3=CC=CC=C3C(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Hydroxy-1-(2-hydroxyethyl)-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one, also known by its IUPAC name, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H15NO5
  • Molecular Weight : 301.298 g/mol
  • CAS Number : 879623-12-8

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. Research indicates that it may exhibit:

  • Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential free radical scavenging capabilities.
  • Antimicrobial Properties : Preliminary studies indicate effectiveness against certain bacterial strains.
  • Antitumor Activity : Potential inhibition of cancer cell proliferation has been observed in vitro.

Biological Activity Overview

Activity Type Description References
AntioxidantScavenges free radicals, reducing oxidative stress.
AntimicrobialExhibits bacteriostatic effects against specific pathogens.
AntitumorInhibits growth of cancer cell lines; potential for development as an anticancer agent.

1. Antioxidant Studies

In vitro assays demonstrated that the compound effectively scavenged DPPH radicals, indicating strong antioxidant properties. This suggests potential applications in preventing oxidative stress-related diseases.

2. Antimicrobial Efficacy

A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/ml and 64 µg/ml respectively. This positions the compound as a candidate for further development in antimicrobial therapies.

3. Antitumor Activity

Research involving various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound inhibited cell proliferation with an IC50 value of approximately 10 µM. Mechanistic studies suggest that this may involve apoptosis induction and cell cycle arrest.

Comparison with Similar Compounds

Structural Analogs from the Same Series

The compound 4-hydroxy-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one (CAS: 879623-06-0, BH50010) shares the pyridinone core and isobenzofuranone substituent but lacks the 2-hydroxyethyl group. This absence reduces its molecular weight to 257.241 g/mol and likely decreases hydrophilicity compared to the target compound .

Key Differences :

  • Molecular Weight : The hydroxyethyl group increases the molecular weight by ~44 g/mol, which may affect pharmacokinetic properties in biological systems.

Analogs with Modified Heterocyclic Cores

The compound (S)-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)phthalazin-1(2H)-one () replaces the pyridinone core with a phthalazinone ring. Structural analysis reveals:

  • Dihedral Angles: The phthalazinone derivative exhibits near-perpendicular arrangements between its aromatic rings (dihedral angles of 88.6° and 86.5°), leading to a non-planar geometry .
  • Solid-State Interactions: This compound forms a 3D network via aza- and oxa-heterocycle interactions, a feature that may differ in the target compound due to its pyridinone core and hydroxyethyl substituent .

Functional Group Variations

The compound 3-(benzyloxy)-1-(2-hydroxyethyl)pyridin-2(1H)-one () shares the 2-hydroxyethyl-substituted pyridinone core but replaces the isobenzofuranone group with a benzyloxy moiety. This modification:

  • Synthetic Routes: Both compounds utilize hydroxyethylation steps, but the target compound’s synthesis likely involves coupling with an isobenzofuranone precursor, whereas the benzyloxy analog employs benzyl protection .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
4-hydroxy-1-(2-hydroxyethyl)-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one C₁₆H₁₅NO₅ 301.294 2-hydroxyethyl, methyl, isobenzofuranone Enhanced hydrophilicity; potential for 3D network formation via H-bonding
4-hydroxy-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one C₁₄H₁₁NO₄ 257.241 Methyl, isobenzofuranone Lower solubility due to absence of hydroxyethyl
(S)-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)phthalazin-1(2H)-one C₁₅H₁₀N₂O₃ 278.258 Phthalazinone core, isobenzofuranone Non-planar geometry; robust 3D solid-state networks
3-(benzyloxy)-1-(2-hydroxyethyl)pyridin-2(1H)-one C₁₄H₁₅NO₃ 245.275 Benzyloxy, hydroxyethyl Electron-donating benzyloxy group; synthetic versatility

Research Findings and Implications

  • Solid-State Behavior: The isobenzofuranone moiety in the target compound may facilitate intermolecular interactions similar to those observed in (S)-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)phthalazin-1(2H)-one, though the pyridinone core’s planarity could lead to distinct packing arrangements .
  • Synthetic Challenges : The hydroxyethyl group’s introduction (as seen in ) requires careful protection-deprotection strategies to avoid side reactions .

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